![molecular formula C12H16N4O5S2 B12149396 N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12149396.png)
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile or electrophile used .
Scientific Research Applications
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and benzoxadiazole-containing molecules. Examples are:
- N-(1-(ethylsulfonyl)piperidin-4-yl)-1,2-dimethyl-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
Uniqueness
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide is a compound of increasing interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and a benzoxadiazole moiety. Its molecular formula is C13H16N2O3S with a molecular weight of 288.35 g/mol. The sulfonamide group enhances its biological activity by contributing to interactions with various biological targets.
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups have been shown to inhibit enzymes such as carbonic anhydrase and urease, which are critical in various physiological processes.
- Anti-inflammatory Effects : The benzoxadiazole moiety is associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like IL-1β .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects against strains such as Salmonella typhi and Staphylococcus aureus due to their ability to disrupt bacterial metabolism .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibition of IL-1β release in LPS/ATP-stimulated macrophages. Concentration-dependent effects were observed, indicating potential for therapeutic use in inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Urease Inhibition : A series of synthesized piperidine derivatives showed strong urease inhibitory activity with IC50 values ranging from 0.63 to 2.14 µM. This suggests that similar mechanisms may be present in this compound .
Compound | IC50 (µM) | Activity Type |
---|---|---|
Compound A | 0.63 | Urease Inhibitor |
Compound B | 2.14 | Urease Inhibitor |
This compound | TBD | TBD |
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications in:
- Anti-inflammatory Therapy : Due to its ability to inhibit IL-1β release.
- Antimicrobial Treatments : As a potential antibiotic agent against resistant bacterial strains.
Properties
Molecular Formula |
C12H16N4O5S2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-yl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C12H16N4O5S2/c1-22(17,18)16-7-5-9(6-8-16)15-23(19,20)11-4-2-3-10-12(11)14-21-13-10/h2-4,9,15H,5-8H2,1H3 |
InChI Key |
RMMFRRURDOZYOC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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